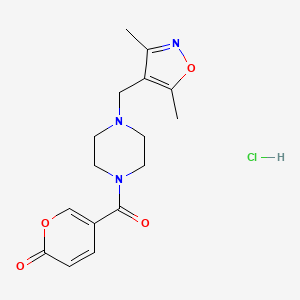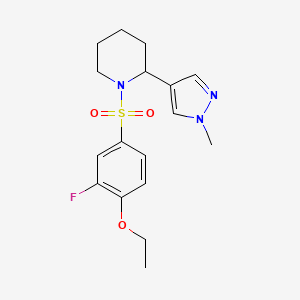
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EFP or EFP-001 and belongs to the class of sulfonyl-containing piperidine derivatives. EFP-001 has been found to possess several pharmacological properties, making it a promising candidate for various biomedical applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine and its derivatives have been explored for their antimicrobial properties. Compounds based on pyrazole sulfonamide have shown promising antimicrobial activity against various microbial strains, suggesting potential applications in addressing bacterial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Cancer Treatment
This compound has shown potential in cancer treatment, particularly as a kinase inhibitor. Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation, thereby offering a pathway for developing new anticancer drugs (Hayakawa et al., 2007).
Agricultural Applications
In agriculture, derivatives of 1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine have been explored for their herbicidal properties. These compounds demonstrate effectiveness in controlling weed growth, suggesting their utility in agricultural practices (Moran, 2003).
Eigenschaften
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-3-24-17-8-7-14(10-15(17)18)25(22,23)21-9-5-4-6-16(21)13-11-19-20(2)12-13/h7-8,10-12,16H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIBNEPTBDUHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN(N=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

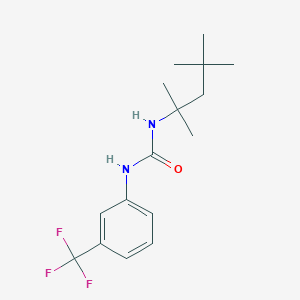
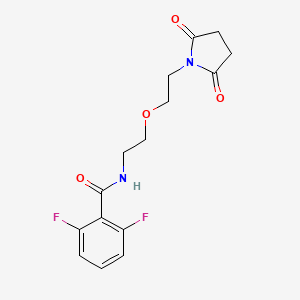
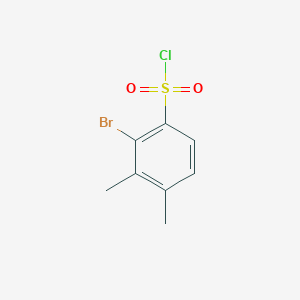
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)
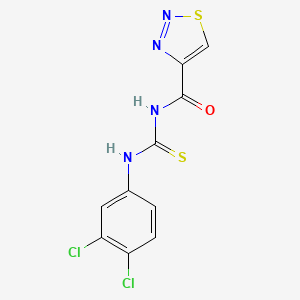


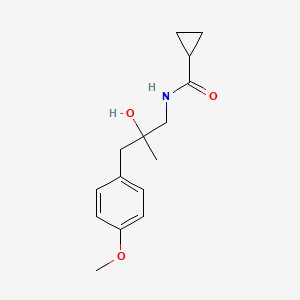
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)
![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)
